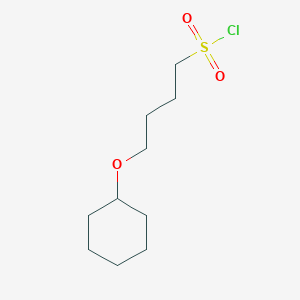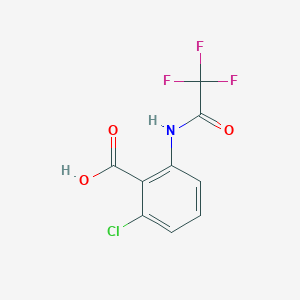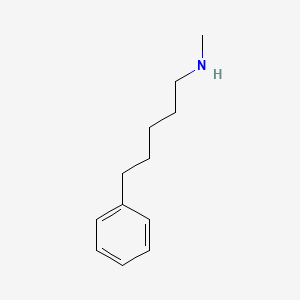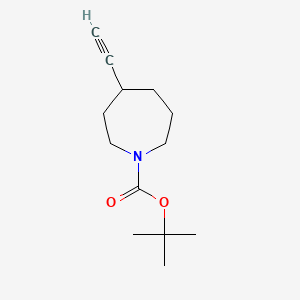
N-methyl-4-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-propylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a propyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-4-propylaniline can be synthesized through several methods. One common method involves the alkylation of 4-propylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.
Another method involves the reduction of N-methyl-4-nitropropylbenzene using hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale alkylation processes. The reaction conditions are optimized to ensure high efficiency and yield. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methyl-4-propylbenzamide using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form N-methyl-4-propylcyclohexylamine using hydrogen gas and a suitable catalyst.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: N-methyl-4-propylbenzamide.
Reduction: N-methyl-4-propylcyclohexylamine.
Substitution: Various substituted derivatives like N-methyl-4-nitropropylbenzene, N-methyl-4-sulfonylpropylbenzene, and N-methyl-4-chloropropylbenzene.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: this compound is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-methyl-4-propylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-methyl-4-propylaniline can be compared with other similar compounds, such as:
N-methyl-4-ethylaniline: Similar structure but with an ethyl group instead of a propyl group.
N-methyl-4-butylaniline: Similar structure but with a butyl group instead of a propyl group.
N-methyl-4-isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Eigenschaften
CAS-Nummer |
36373-76-9 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
N-methyl-4-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
VMTBWKAXOCOPIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
![4-Hydroxy-5-[[(phenylmethoxy)carbonyl]amino]pentanoic acid](/img/structure/B13493697.png)
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)


![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)

![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
